molecular formula C12H24O3Si B2376255 (E)-6-(tert-butyldimethylsilyloxy)hex-2-enoic acid CAS No. 1215493-86-9

(E)-6-(tert-butyldimethylsilyloxy)hex-2-enoic acid

Cat. No.: B2376255
CAS No.: 1215493-86-9
M. Wt: 244.406
InChI Key: KSQLYBSZRJHZOF-VQHVLOKHSA-N
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Description

(E)-6-(tert-Butyldimethylsilyloxy)hex-2-enoic acid is an organic compound that features a tert-butyldimethylsilyloxy group attached to a hex-2-enoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(tert-butyldimethylsilyloxy)hex-2-enoic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chlorideCommon reagents used in these synthetic routes include tert-butyldimethylsilyl chloride, hex-2-enoic acid, and appropriate catalysts and solvents .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(E)-6-(tert-Butyldimethylsilyloxy)hex-2-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which (E)-6-(tert-butyldimethylsilyloxy)hex-2-enoic acid exerts its effects involves the interaction of the tert-butyldimethylsilyloxy group with various molecular targets. This interaction can influence the reactivity and stability of the compound, making it useful in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyldimethylsilyl-protected molecules and hex-2-enoic acid derivatives .

Uniqueness

What sets (E)-6-(tert-butyldimethylsilyloxy)hex-2-enoic acid apart is its unique combination of the tert-butyldimethylsilyloxy group and the hex-2-enoic acid backbone. This combination provides distinct reactivity and stability characteristics, making it valuable in specific synthetic applications .

Properties

IUPAC Name

(E)-6-[tert-butyl(dimethyl)silyl]oxyhex-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3Si/c1-12(2,3)16(4,5)15-10-8-6-7-9-11(13)14/h7,9H,6,8,10H2,1-5H3,(H,13,14)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQLYBSZRJHZOF-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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